molecular formula C3H9N3Si B126382 Azidotrimethylsilane CAS No. 4648-54-8

Azidotrimethylsilane

Cat. No.: B126382
CAS No.: 4648-54-8
M. Wt: 115.21 g/mol
InChI Key: SEDZOYHHAIAQIW-UHFFFAOYSA-N
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Description

Azidotrimethylsilane (CH₃)₃SiN₃ is a silicon-based azide reagent widely used in organic synthesis for introducing azide groups into molecules. Its unique reactivity stems from the labile silicon-nitrogen bond, which facilitates nucleophilic substitution under mild conditions. The compound is particularly valued for its compatibility with diverse solvents (e.g., MeOH, CH₂Cl₂) and catalyst-free reactions, enabling high-yielding transformations such as Ugi-Azide multicomponent reactions , Schmidt conversions of aldehydes to nitriles , and glycosyl azide syntheses . This compound is also noted for its safety advantages over traditional azide sources like hydrazoic acid (HN₃) and sodium azide (NaN₃), as it mitigates risks associated with toxicity and explosivity .

Chemical Reactions Analysis

Hydrolysis to Hydrazoic Acid

TMSN3_3 readily hydrolyzes in the presence of water or protic solvents to release hydrazoic acid (HN3_3), a highly toxic and explosive gas :

(CH3)3SiN3+H2O(CH3)3SiOH+HN3(\text{CH}_3)_3\text{SiN}_3+\text{H}_2\text{O}\rightarrow (\text{CH}_3)_3\text{SiOH}+\text{HN}_3

This reaction necessitates strict moisture-free conditions during handling. The hydrolysis byproduct, trimethylsilanol, is less hazardous and easily removable .

Nucleophilic Substitution Reactions

TMSN3_3 acts as a nucleophilic azide source in reactions with electrophilic substrates:

With Alkyl Halides and Sulfonates

TMSN3_3 displaces halides or sulfonate groups to form alkyl azides, a critical step in Staudinger and Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions :

R X+(CH3)3SiN3R N3+(CH3)3SiX(X Cl Br I OTf)\text{R X}+(\text{CH}_3)_3\text{SiN}_3\rightarrow \text{R N}_3+(\text{CH}_3)_3\text{SiX}\quad (\text{X Cl Br I OTf})

This reaction is efficient in polar aprotic solvents like acetonitrile or DMF .

Formation of Tetrazoles

TMSN3_3 reacts with nitriles under thermal or Lewis acid catalysis to form 5-substituted tetrazoles, valuable in medicinal chemistry :

R C N+(CH3)3SiN3R CN4H+(CH3)3SiOH\text{R C N}+(\text{CH}_3)_3\text{SiN}_3\rightarrow \text{R CN}_4\text{H}+(\text{CH}_3)_3\text{SiOH}

For example, electrochemical C–H tetrazolation of alkyl arenes with TMSN3_3 and acetonitrile yields benzylic tetrazoles via radical and carbocation intermediates .

CuAAC for 1,2,3-Triazoles

In the presence of Cu(I), TMSN3_3 participates in click chemistry to synthesize 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and alkyl diacyl peroxides :

R C CH+(CH3)3SiN3Cu I R C3N3 R \text{R C CH}+(\text{CH}_3)_3\text{SiN}_3\xrightarrow{\text{Cu I }}\text{R C}_3\text{N}_3\text{ R }

This method avoids handling explosive organic azides by generating them in situ .

Ring-Opening of Epoxides

TMSN3_3 opens epoxide rings to produce vicinal azido alcohols, which are precursors to amino alcohols :

Epoxide+(CH3)3SiN3R CH OH CH2N3+(CH3)3SiOH\text{Epoxide}+(\text{CH}_3)_3\text{SiN}_3\rightarrow \text{R CH OH CH}_2\text{N}_3+(\text{CH}_3)_3\text{SiOH}

The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon .

Silylation Reactions

The trimethylsilyl group in TMSN3_3 facilitates silylation of alcohols and phenols, protecting hydroxyl groups under mild conditions :

R OH+(CH3)3SiN3R OSi(CH3)3+HN3\text{R OH}+(\text{CH}_3)_3\text{SiN}_3\rightarrow \text{R OSi}(\text{CH}_3)_3+\text{HN}_3

Key Research Findings

  • Oseltamivir Synthesis : TMSN3_3 was utilized in a key step of the Oseltamivir (Tamiflu®) synthesis, demonstrating its utility in pharmaceutical manufacturing .

  • Li-O2_22 Batteries : TMSN3_3 additives enhance solid electrolyte interphase (SEI) stability, improving battery cyclability .

  • GaN Nanowires : Serves as a nitrogen precursor in metal-organic chemical vapor deposition (MOCVD) .

Comparative Reaction Table

Reaction Type Substrate Product Key Conditions References
HydrolysisWaterHN3_3Ambient, protic solvents
Nucleophilic SubstitutionAlkyl halidesAlkyl azidesPolar aprotic solvents, RT
Tetrazole FormationNitrilesTetrazolesThermal or Lewis acid
CuAACTerminal alkynes1,2,3-TriazolesCu(I), RT
Epoxide Ring-OpeningEpoxidesAzido alcoholsAnhydrous, base-free

Comparison with Similar Compounds

Azidotrimethylsilane is often compared to other azide reagents in terms of reactivity, safety, and application scope. Below is a detailed analysis:

Sodium Azide (NaN₃)

  • Reactivity : Sodium azide requires harsh conditions (e.g., strong acids or elevated temperatures) for azide transfer, limiting its use in sensitive substrates. In contrast, this compound operates under mild, catalyst-free conditions. For example, in the Schmidt reaction, this compound achieved 85% yield for nitrile synthesis, whereas NaN₃ yielded only 62% under similar conditions .
  • Safety : NaN₃ is highly toxic and explosive, requiring stringent handling protocols. This compound’s silicon-based structure reduces explosion risks, making it preferable for large-scale applications .
  • Solubility : NaN₃ is water-soluble but incompatible with organic phases. This compound dissolves readily in organic solvents, facilitating homogeneous reactions .

Table 1: Schmidt Reaction Performance Comparison

Azide Source Solvent Catalyst Yield (%) Reference
This compound HFIP (hexafluoro-2-propanol) None 85
Sodium Azide HFIP None 62

Hydrazoic Acid (HN₃)

  • Reactivity : HN₃ is highly reactive but hazardous to handle due to its volatility and toxicity. This compound provides a safer alternative; for instance, in reductive alkylation, HN₃ produces primary amines, while this compound avoids hazardous gas release .
  • This compound’s stability allows broader use in multistep syntheses, such as carbohydrate-derived anticancer agents .

Other Silyl Azides

  • Trimethylsilyl Azide vs. tert-Butyldimethylsilyl Azide (TBSN₃) : While both reagents offer silicon-mediated azide transfer, this compound’s smaller trimethylsilyl group enhances reactivity in sterically hindered substrates. For example, it achieved 95% yield in Ugi-Azide reactions with tert-butylamine, outperforming bulkier silyl azides .
  • Fluoride Activation : this compound’s Si–N bond is cleavable by fluoride ions (e.g., TBAF), enabling controlled azide release. This property is exploited in glycosylation reactions, where SnCl₄ or fluoride catalysts mediate selective azidation .

Table 2: Ugi-Azide Reaction Yields with Different Amines

Amine Isocyanide Yield (%) Reference
tert-Butylamine 2,6-Dimethylphenyl 95
Cyclohexylamine Cyclohexyl 88
Benzylamine 2,6-Dimethylphenyl 94

Key Research Findings

  • Catalyst-Free Efficiency : this compound enables high-yielding (88–95%), room-temperature Ugi-Azide reactions without catalysts, outperforming traditional methods requiring metal catalysts .
  • Stereoselectivity: In glycosyl azide synthesis, this compound with SnCl₄ produced α/β-anomers in a 7:3 ratio, demonstrating moderate stereocontrol .
  • Safety Profile : Unlike NaN₃, this compound avoids generating toxic HN₃, aligning with green chemistry principles .

Biological Activity

Azidotrimethylsilane (ATMS) is a chemical compound with the formula C3_3H9_9N3_3Si. It is known for its unique reactivity and potential applications in organic synthesis, particularly in the formation of azides and tetrazoles. This article explores the biological activity of ATMS, focusing on its mechanisms of action, cytotoxicity, and implications in drug development.

This compound is characterized by its azide functional group, which contributes to its reactivity. Upon hydrolysis, ATMS can yield hydrazoic acid (HN3_3), a highly toxic and explosive substance, indicating that ATMS must be handled with caution due to its potential hazards . The biological activity of ATMS is primarily linked to its ability to participate in nucleophilic substitution reactions, forming various derivatives that may exhibit significant pharmacological properties.

Biological Activity and Cytotoxicity

Recent studies have investigated the biological effects of compounds synthesized from this compound. Notably, derivatives formed from ATMS have shown promising cytotoxic effects against cancer cell lines. For instance, in a study examining 1,5-disubstituted-1H-tetrazoles derived from ATMS, several compounds exhibited notable anticancer activity with varying IC50_{50} values across different cell lines .

Table 1: IC50_{50} Values of Tetrazole Derivatives

Compound IDCell LineIC50_{50} (µM)Observations
4aHCT11612.5Significant cytotoxicity observed
4bMCF-725.0Moderate cytotoxicity
4cA54915.0High selectivity

Case Studies

  • Synthesis and Testing of Tetrazole Derivatives : A study synthesized various tetrazole derivatives using this compound as a precursor. The resulting compounds were tested for their cytotoxic effects on multiple cancer cell lines, revealing that certain derivatives had IC50_{50} values lower than standard chemotherapeutics .
  • Mechanistic Insights : Research has indicated that the biological activity of tetrazole derivatives may be attributed to their ability to disrupt cell cycle progression and induce apoptosis in cancer cells. For example, specific compounds demonstrated a significant inhibitory effect on the G0/G1 phase of the cell cycle in HCT116 cells, leading to increased apoptosis rates .

Safety and Toxicological Considerations

Given the potential toxicity associated with this compound and its derivatives, safety measures are essential during handling and experimentation. The hydrolysis products can pose significant risks; therefore, proper laboratory protocols must be followed to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the key synthetic applications of azidotrimethylsilane in organic chemistry, and how does its reactivity compare to other azide sources?

this compound (TMSA) is widely used as a safe alternative to hydrazoic acid (HN3) in [3+2] Huisgen cycloadditions and nucleophilic substitutions. Its reactivity is enhanced by its ability to act as both an azide donor and a silylating agent. For example, in the synthesis of azido-α-amino esters, TMSA (20 equiv) reacts with α-amino esters in the presence of acetic acid and triethylamine under mild heating (40°C, 24 h), yielding stereoisomeric mixtures . Compared to sodium azide, TMSA avoids the generation of toxic HN3, making it preferable for lab-scale reactions requiring controlled conditions .

Q. How should this compound be handled safely in laboratory settings?

TMSA requires stringent safety protocols due to its potential to release toxic hydrazoic acid upon contact with moisture. Key precautions include:

  • Conducting reactions in a fume hood with a safety shield .
  • Avoiding skin/eye contact using chemical-impermeable gloves and protective equipment .
  • Ensuring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent unintended decomposition .

Q. What are the standard methods for synthesizing this compound, and what purity benchmarks are critical for reproducibility?

TMSA is synthesized via the reaction of chlorotrimethylsilane with sodium azide in diethylene glycol dimethyl ether under nitrogen. Key steps include:

  • Distillation of solvents to eliminate moisture (e.g., diethylene glycol dimethyl ether at 161–162°C) .
  • Using freshly opened sodium azide to avoid contamination. Excess sodium azide ensures complete conversion, as precise silane quantities are non-critical . Purity is verified via NMR or GC-MS, with impurities (e.g., residual HN3) posing explosion risks.

Advanced Research Questions

Q. How can regioselectivity be controlled in TMSA-mediated azidonation of epoxides or strained heterocycles?

Regioselectivity in epoxide ring-opening with TMSA is influenced by catalyst design and solvent polarity. For example, chiral (salen)Co(III) catalysts enable enantioselective azidonation of epoxides in tert-butyl methyl ether (TBME), achieving homogeneity upon TMSA addition. The reaction temperature (−20°C to 25°C) and stoichiometry (1.1 equiv TMSA) critically impact yield and stereochemical outcomes . Competing pathways (e.g., elimination vs. nucleophilic attack) must be analyzed via kinetic studies or computational modeling to optimize selectivity.

Q. What analytical strategies resolve contradictions in stereochemical outcomes of TMSA-involved multicomponent reactions?

Discrepancies in stereoisomer ratios (e.g., anti/syn diastereomers in α-amino ester functionalization) require:

  • Chiral HPLC or NMR to quantify isomer distributions .
  • Mechanistic probes : Isotopic labeling (e.g., <sup>15</sup>N-TMSA) or intermediate trapping to identify competing pathways (e.g., imine vs. carbocation intermediates) .
  • Computational studies : Density Functional Theory (DFT) to model transition states and predict steric/electronic effects of substituents .

Q. How do solvent and additive choices influence TMSA’s reactivity in azido-Ugi or click chemistry reactions?

Polar aprotic solvents (e.g., toluene, TBME) enhance TMSA’s nucleophilicity, while additives like acetic acid and triethylamine modulate proton transfer steps. In azido-Ugi reactions, TMSA participates in four-component condensations with 3-formylchromones, anilines, and isocyanides, where solvent polarity affects imine stability and azide coupling efficiency . Systematic solvent screening (e.g., Kamlet-Taft parameters) and additive titration (e.g., acid/base ratios) are recommended for optimizing yields .

Q. What are the best practices for characterizing and mitigating side reactions in TMSA-based syntheses?

Common side reactions include:

  • Hydrazoic acid formation : Mitigated by rigorous drying of reagents and solvents .
  • Silyl ether byproducts : Addressed via silica gel chromatography (Et2O/cyclohexane gradients) .
  • Explosive intermediates : Real-time monitoring via in situ IR or Raman spectroscopy to detect hazardous azide accumulations .

Q. Data Analysis and Reporting

Q. How should researchers document TMSA-involved experiments to ensure reproducibility and compliance with safety standards?

  • Detailed experimental logs : Include exact equivalents, solvent batches, and temperature profiles .
  • Safety documentation : Reference OSHA/NIOSH guidelines for azide handling and waste disposal .
  • Data transparency : Provide raw NMR/GC-MS files and chromatographic conditions in supplementary materials .

Q. What statistical methods are appropriate for analyzing contradictory results in TMSA reaction optimization?

  • Design of Experiments (DoE) : Response surface methodology (RSM) to evaluate variable interactions (e.g., temperature vs. catalyst loading) .
  • Error analysis : Calculate confidence intervals for yield/stereoselectivity data to identify outliers .

Properties

IUPAC Name

azido(trimethyl)silane
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InChI

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3
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InChI Key

SEDZOYHHAIAQIW-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)N=[N+]=[N-]
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Molecular Formula

C3H9N3Si
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DSSTOX Substance ID

DTXSID3063542
Record name Azidotrimethylsilane
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Molecular Weight

115.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Azidotrimethylsilane
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CAS No.

4648-54-8
Record name Azidotrimethylsilane
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Record name Silane, azidotrimethyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Azidotrimethylsilane
Azidotrimethylsilane

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